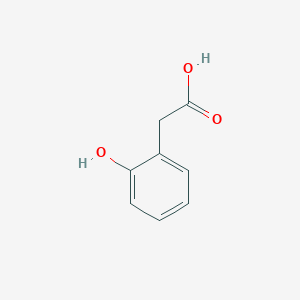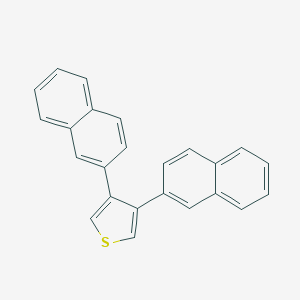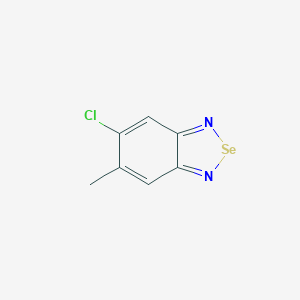
Urea, 1-(4-methoxy-1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(4-methoxy-1-naphthylmethyl)- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MNMU and is a derivative of urea. The compound is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
MNMU is a fluorescent probe that binds to proteins and nucleic acids. Its mechanism of action involves the formation of a covalent bond between the aldehyde group of MNMU and the amino groups of proteins and nucleic acids. This covalent bond results in the formation of a stable adduct that emits fluorescence upon excitation. The fluorescence emission of MNMU is highly sensitive to changes in the microenvironment, such as pH, temperature, and ionic strength, making it a valuable tool for studying biological processes.
Effets Biochimiques Et Physiologiques
MNMU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases. MNMU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, MNMU has been shown to modulate the activity of ion channels, providing insights into the mechanisms of ion channel regulation.
Avantages Et Limitations Des Expériences En Laboratoire
MNMU has several advantages for lab experiments. It is easy to synthesize, has high purity, and is readily available. MNMU is also highly sensitive to changes in the microenvironment, making it a valuable tool for studying biological processes. However, MNMU has some limitations. It is not suitable for in vivo studies due to its low membrane permeability. Moreover, MNMU has a short half-life, making it unsuitable for long-term studies.
Orientations Futures
MNMU has several potential future directions in scientific research. It can be used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development. MNMU can also be used to study the mechanisms of ion channel regulation, providing insights into the development of novel ion channel modulators. Moreover, MNMU can be used to study the mechanisms of apoptosis, providing insights into the development of novel anticancer agents.
Conclusion
MNMU is a valuable tool for scientific research. Its simple synthesis method, high purity, and sensitivity to changes in the microenvironment make it a valuable tool for studying biological processes. MNMU has been extensively used in biochemistry and pharmacology and has several potential future directions in scientific research. Its advantages and limitations should be considered when designing experiments, and it should be used with caution in in vivo studies.
Méthodes De Synthèse
MNMU can be synthesized using a simple method that involves the reaction of 4-methoxy-1-naphthaldehyde with urea in the presence of a catalyst. The reaction yields MNMU as a white powder with a purity of over 95%. The synthesis method is simple and efficient, making MNMU readily available for scientific research.
Applications De Recherche Scientifique
MNMU has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. MNMU has also been used to study the enzymatic activity of various enzymes, including proteases, kinases, and phosphatases. Moreover, MNMU has been used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development.
Propriétés
Numéro CAS |
102613-42-3 |
|---|---|
Nom du produit |
Urea, 1-(4-methoxy-1-naphthylmethyl)- |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-(4-methoxynaphthalen-1-yl)-3-methylurea |
InChI |
InChI=1S/C13H14N2O2/c1-14-13(16)15-11-7-8-12(17-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,14,15,16) |
Clé InChI |
HOTQCDOWCCRBHP-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
SMILES canonique |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Autres numéros CAS |
102613-42-3 |
Synonymes |
1-(4-Methoxy-1-naphthyl)-3-methylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



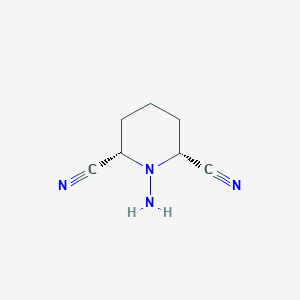

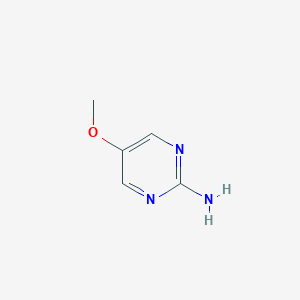
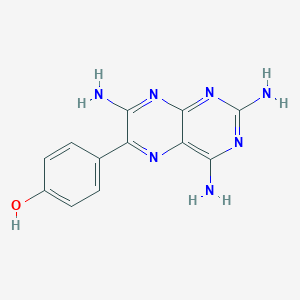
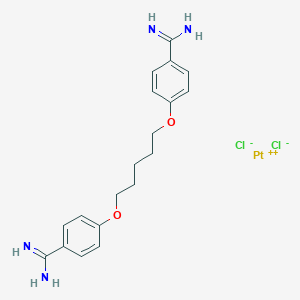
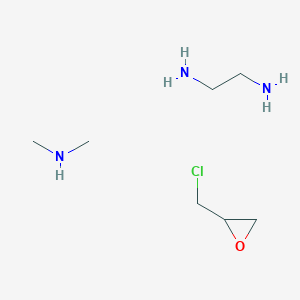
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)

